4-Chloro-3,5-dibromo-2-iodoanisole
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Overview
Description
4-Chloro-3,5-dibromo-2-iodoanisole is an organic compound with the molecular formula C7H4Br2ClIO It is a halogenated anisole derivative, characterized by the presence of chlorine, bromine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dibromo-2-iodoanisole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of anisole derivatives. For instance, the bromination of 4-chloro-2-iodoanisole can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dibromo-2-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3,5-dibromo-2-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dibromo-2-iodoanisole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and selective binding to specific sites on proteins or other biomolecules. This can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-iodoanisole: Similar structure but lacks the chlorine atom.
4-Chloro-3,5-dibromoanisole: Similar structure but lacks the iodine atom.
2,5-Dibromo-3,4-diiodothiophene: Contains similar halogenation but on a thiophene ring instead of a benzene ring.
Uniqueness
4-Chloro-3,5-dibromo-2-iodoanisole is unique due to the combination of chlorine, bromine, and iodine atoms on the anisole ring. This unique halogenation pattern imparts specific chemical reactivity and binding properties that are not observed in other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
1160574-51-5 |
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Molecular Formula |
C7H4Br2ClIO |
Molecular Weight |
426.27 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2ClIO/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChI Key |
VULXNIRPDVBNFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1I)Br)Cl)Br |
Origin of Product |
United States |
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